Cetirizine D8 dihydrochloride
Description
Fundamental Principles of Isotopic Substitution in Organic Molecules
Isotopic substitution in organic molecules is based on the principle of replacing an atom with one of its isotopes. dalalinstitute.com A common and impactful substitution in pharmaceutical research is the replacement of hydrogen (¹H or protium) with its stable, heavier isotope, deuterium (B1214612) (²H or D). libretexts.org This substitution is significant because deuterium has double the mass of protium, a much larger relative mass change compared to substituting other elements like carbon-12 with carbon-13. wikipedia.org
This mass difference fundamentally alters the vibrational frequency of the chemical bond it forms. wikipedia.org A carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more resistant to cleavage. libretexts.orgbioscientia.devenable.com
This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , which is the change observed in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to that of the heavy isotope (kH). dalalinstitute.com
There are two main types of kinetic isotope effects:
Primary KIE: This is observed when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. dalalinstitute.com For C-H bond cleavage, the rate of reaction is typically 6 to 10 times faster than for a C-D bond. wikipedia.org
Secondary KIE: This occurs when the isotopically substituted bond is not made or broken in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and arise from changes in hybridization and hyperconjugation between the ground state and the transition state. princeton.edu
The magnitude of the KIE provides valuable information about reaction mechanisms and the nature of the transition state. princeton.edunumberanalytics.com
Strategic Importance of Deuterated Analogs in Drug Discovery and Development Research
The principles of isotopic substitution, particularly deuteration, hold significant strategic importance in pharmaceutical research and drug development. nih.gov The strengthening of the C-H bond by replacing hydrogen with deuterium can profoundly influence a drug's metabolic profile. venable.com
Altering Pharmacokinetics: One of the primary applications is to slow down a drug's metabolism. venable.com Many drugs are broken down in the body by cytochrome P450 (P450) enzymes, a process that often involves the cleavage of C-H bonds. venable.comnih.gov By strategically replacing these hydrogens with deuterium at metabolic "soft spots," the rate of metabolism can be reduced. deutramed.com This can lead to several potential therapeutic advantages:
Prolonged Half-Life: A slower metabolic rate can increase the drug's half-life in the body. bioscientia.dedeutramed.com
Reduced Dosing Frequency: A longer duration of action may allow patients to take the medication less often, improving convenience and adherence. bioscientia.dedeutramed.com
Improved Safety Profile: Deuteration can reduce the formation of undesirable or toxic metabolites. bioscientia.de
This strategy is not without its complexities. The reduction of one metabolic pathway may lead to a compensatory increase in metabolism at a different site, a phenomenon known as "metabolic switching". venable.comosti.govnih.gov The effects of deuteration are not always predictable and must be carefully evaluated. researchgate.netnih.gov
Use as Internal Standards: Deuterated analogs are invaluable as internal standards in bioanalytical techniques, particularly those involving mass spectrometry (MS). clearsynth.comscioninstruments.com An internal standard is essential for accurate quantification, as it helps correct for variability during sample preparation, extraction, and analysis. aptochem.com Stable isotope-labeled standards, such as deuterated compounds, are considered ideal because they have nearly identical chemical and physical properties to the analyte being measured. researchgate.net They co-elute with the analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguishable due to their different mass-to-charge (m/z) ratios. scioninstruments.comaptochem.com This allows for precise and accurate quantification by compensating for matrix effects and other sources of error. clearsynth.comtexilajournal.com
Overview of Cetirizine (B192768) D8 Dihydrochloride (B599025) within the Context of Isotopic Tracers
Cetirizine is a second-generation antihistamine, a selective H1 receptor antagonist, and a major metabolite of hydroxyzine. evitachem.commedchemexpress.com As a second-generation antihistamine, it is known for its non-sedating properties due to low lipophilicity, which limits its ability to cross the blood-brain barrier. caymanchem.com Formulations containing cetirizine are used for managing allergic conditions such as allergic rhinitis and chronic urticaria. caymanchem.com
Cetirizine D8 dihydrochloride is a stable isotope-labeled version of cetirizine, where eight hydrogen atoms on the piperazine (B1678402) ring have been replaced with deuterium atoms. caymanchem.comlgcstandards.com It is primarily used as an internal standard for the quantification of cetirizine and its enantiomers in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its chemical and physical properties are nearly identical to unlabeled cetirizine, making it the ideal standard for bioanalytical methods. aptochem.comclearsynth.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-acetic acid, dihydrochloride | caymanchem.com |
| CAS Number | 2070015-04-0 | caymanchem.comscbt.com |
| Molecular Formula | C₂₁H₁₇D₈ClN₂O₃ • 2HCl | caymanchem.com |
| Molecular Weight | 469.9 g/mol | caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₈) | caymanchem.com |
| Form | Neat Solid | lgcstandards.com |
| Storage Temperature | -20°C | lgcstandards.com |
Historical Trajectory and Methodological Evolution of Stable Isotope Applications in Pharmaceutical Sciences
The application of stable isotopes in scientific research has a rich history. Following the discovery of heavy isotopes of oxygen and hydrogen in the early 1930s, research into isotopically labeled molecules expanded rapidly. princeton.edunih.gov However, the post-war commercial availability of radioisotopes like Carbon-14, which were easier to analyze at the time, led to them superseding stable isotopes in many biological studies. nih.gov
Despite this, stable isotopes remained the only viable tool for studying the metabolism of certain elements, like nitrogen and oxygen, which lack long-lived radioisotopes. nih.gov A renaissance for stable isotope tracers occurred in the 1970s and 1980s, driven by advancements in analytical instrumentation, particularly mass spectrometry, and pioneering work in metabolic research. nih.gov The first application in clinical pharmacology, investigating nortriptyline (B1679971) metabolism, was reported in 1972. nih.gov
In recent decades, the deuteration of drugs has evolved from a "deuterium switch" strategy—improving upon existing marketed drugs—to an integral part of the early drug discovery process. nih.govmusechem.com This evolution was marked by significant commercial investment and key milestones, such as the FDA approval of the first deuterated drug, deutetrabenazine , in 2017. nih.gov This approval demonstrated the clinical and commercial viability of using deuteration to create superior pharmacokinetic profiles. nih.gov More recently, the approval of deucravacitinib in 2022 represents the first novel deuterated drug approved by the FDA, signifying that deuteration is now a well-established tool used from the earliest stages of designing new medicines. nih.gov
Properties
Molecular Formula |
C21H19D8Cl3N2O3 |
|---|---|
Molecular Weight |
469.86 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Purity Assessment of Cetirizine D8 Dihydrochloride
Retrosynthetic Analysis and Design for Deuterium (B1214612) Incorporation
The synthesis of Cetirizine (B192768) D8 dihydrochloride (B599025) is a meticulous process that requires careful planning to ensure the precise placement of deuterium atoms.
Targeted Deuteration Strategies for Specific Molecular Sites
The primary strategy for the synthesis of Cetirizine D8 dihydrochloride involves the deuteration of the piperazine (B1678402) ring. lgcstandards.com This is a targeted approach designed to label a specific part of the molecule without altering its core structure and pharmacological activity. The eight deuterium atoms are strategically incorporated into the four methylene (B1212753) groups of the piperazine ring. This specific labeling is crucial for its use as an internal standard, as it provides a distinct mass shift in mass spectrometry without significantly affecting the compound's retention time in chromatography. biomol.comrsc.org
The synthesis often starts from deuterated precursors or employs specific deuteration reactions on the piperazine moiety before its condensation with the other parts of the cetirizine molecule. snnu.edu.cn One common approach involves the use of deuterated building blocks, such as a deuterated piperazine derivative, which is then reacted with the appropriate side chains to construct the final molecule. evitachem.comassumption.edu
Reaction Mechanisms and Conditions for Efficient Deuterium Exchange
Several methods can be employed to achieve efficient deuterium incorporation. Catalytic hydrogen-deuterium exchange reactions are a common strategy. acs.org These reactions often utilize transition metal catalysts, such as iridium or palladium, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium gas (D2) or heavy water (D2O). snnu.edu.cn The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is critical to ensure high levels of deuterium incorporation and to avoid unwanted side reactions or back-exchange. assumption.edursc.org
For the synthesis of Cetirizine D8, a plausible route involves the reductive amination of a suitable precursor with a deuterated amine in the presence of a reducing agent. Another approach is the direct reduction of amide or lactam precursors within the piperazine ring structure using a deuterium-donating reducing agent. consensus.app The specific conditions are optimized to maximize the isotopic enrichment while maintaining the integrity of the rest of the molecule.
Stereochemical Control in Deuterium Labeling Synthesis
Cetirizine is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. biomol.com The pharmacological activity primarily resides in the (R)-enantiomer, levocetirizine. nih.gov During the synthesis of this compound, it is important to control the stereochemistry if a specific enantiomer is desired. However, for its common use as an internal standard for the quantification of racemic cetirizine, the deuterated compound is typically synthesized and used as a racemate. biomol.com
If the synthesis starts from a racemic precursor, the final product will be a racemic mixture of deuterated cetirizine. If an enantiomerically pure product is required, the synthesis would need to start from an enantiomerically pure precursor or involve a chiral resolution step. google.comgoogle.com The deuteration reactions themselves are generally not expected to affect the chiral center at the carbon atom connecting the two aromatic rings, as the labeling is targeted to the piperazine ring, which is distant from this stereocenter. lgcstandards.com
Isotopic Enrichment and Purity Profiling
After synthesis, it is imperative to determine the isotopic enrichment and purity of the this compound to ensure its suitability for its intended application.
Quantitative Mass Spectrometric Approaches for Isotopic Abundance Determination
Mass spectrometry (MS) is a primary technique for determining the isotopic abundance in deuterated compounds. rsc.orgresearchgate.net High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated and non-deuterated species. rsc.org By analyzing the mass spectrum, the relative intensities of the ions corresponding to the d0 (non-deuterated) to d8 isotopologues can be determined. caymanchem.com
The isotopic enrichment is calculated from the distribution of these isotopologues. For Cetirizine D8, a high isotopic enrichment means that the vast majority of the molecules contain eight deuterium atoms. Commercially available this compound typically has an isotopic enrichment of ≥98% or higher. caymanchem.comscbt.com This high level of enrichment is crucial for its use as an internal standard to minimize interference from the unlabeled analyte. rsc.org
Table 1: Representative Mass Spectrometric Data for Isotopic Purity
| Isotopologue | Expected m/z | Observed Abundance (%) |
| d0 (unlabeled) | 389.16 | ≤1 |
| d1 | 390.17 | Variable |
| d2 | 391.17 | Variable |
| d3 | 392.18 | Variable |
| d4 | 393.18 | Variable |
| d5 | 394.19 | Variable |
| d6 | 395.19 | Variable |
| d7 | 396.20 | Variable |
| d8 | 397.21 | ≥98 |
Note: The m/z values are for the protonated molecular ion [M+H]+. The table presents a typical distribution and actual values may vary between batches.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Atom Localization and Purity Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the location of the deuterium atoms and verifying the structural integrity of the molecule. rsc.orgnasa.gov While ¹H NMR can be used to observe the disappearance of proton signals at the sites of deuteration, ²H (deuterium) NMR directly detects the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment. sigmaaldrich.comnih.gov
In the ¹H NMR spectrum of Cetirizine D8, the signals corresponding to the protons on the piperazine ring would be significantly diminished or absent, confirming successful deuteration at these positions. nih.gov Conversely, the ²H NMR spectrum would show signals corresponding to the deuterium atoms on the piperazine ring. sigmaaldrich.com Advanced NMR techniques, such as ¹³C NMR with proton and deuterium decoupling, can also be used to quantify the degree of deuteration at specific sites by analyzing the isotopic shifts on the neighboring carbon atoms. nih.gov
Table 2: Key NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Observation |
| ¹H | Signals for piperazine protons (typically ~2.5-3.5 ppm) | Significantly reduced or absent |
| ²H | Signals corresponding to deuterated piperazine positions | Present |
| ¹³C | Isotope-induced shifts on carbons adjacent to deuterated sites | Observable |
The combination of mass spectrometry and NMR spectroscopy provides a comprehensive profile of the isotopic enrichment, purity, and structural integrity of this compound, ensuring its reliability for use in demanding analytical applications. rsc.org
Chromatographic Separation Techniques for Isotopic Purity Assessment (e.g., for isotopologues/isotopomers)
The isotopic purity of this compound is a crucial parameter, defining the percentage of the molecule that contains the desired number of deuterium atoms. The presence of isotopologues, which are molecules that differ only in their isotopic composition (e.g., D7, D6, or the non-deuterated D0 form), can affect the accuracy of analytical methods that use this compound as an internal standard. Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for the separation and quantification of these isotopologues.
High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HR-MS) is a powerful and widely used technique for this purpose. rsc.orgnih.gov This method allows for the separation of Cetirizine D8 from its less-deuterated counterparts. The high resolving power of the mass spectrometer can distinguish between the small mass differences of the isotopologues. nih.gov
The selection of the chromatographic conditions, including the column and mobile phase, is critical for achieving the necessary separation. For cetirizine and its related compounds, reverse-phase HPLC is often employed. researchgate.netresearchgate.net A typical method might use a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). researchgate.netdergipark.org.tr The gradient and flow rate are optimized to achieve baseline separation of the parent compound from any potential impurities and its isotopologues.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions of the deuterium labels and provide insights into the relative isotopic purity. rsc.orgrsc.org
Table 1: Chromatographic Techniques for Isotopic Purity Assessment
| Technique | Column | Mobile Phase (Typical) | Detection | Application |
| HPLC-HRMS | C18, Cyanopropyl | Acetonitrile/Water with buffer | High-Resolution Mass Spectrometry | Quantification of isotopologues (D0-D8) rsc.orgacs.org |
| UPLC-HRMS | C18 | Acetonitrile/Water with buffer | High-Resolution Mass Spectrometry | Rapid separation and purity assessment nih.govresearchgate.net |
| HPLC-UV | C18, Chiral Columns | Acetonitrile/Aqueous buffer | UV-Vis Detector | General purity and separation from non-isotopic impurities researchgate.netdergipark.org.tr |
Impurity Profiling and Characterization of Deuterated Standards
Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of a drug substance. pharmaffiliates.compharmaffiliates.com For deuterated standards like this compound, this process involves the identification, isolation, and characterization of any unwanted chemical substances. synergyanalyticallabs.com These impurities can arise from the starting materials, intermediates, or by-products of the synthetic process.
The impurity profile of this compound is expected to be similar to that of non-deuterated cetirizine, with the addition of potential isotopologue impurities. Known impurities of cetirizine include compounds related to its synthesis, such as unreacted starting materials or products of side reactions. The identification of these impurities is typically carried out using a combination of chromatographic and spectroscopic techniques.
LC-MS is a primary tool for detecting and tentatively identifying impurities. eurofins.com By comparing the retention times and mass spectra of the peaks in the chromatogram of the sample with those of known impurity standards, a comprehensive impurity profile can be established. For unknown impurities, further structural elucidation may be necessary, often involving isolation of the impurity followed by analysis using techniques like NMR and Fourier-Transform Infrared (FTIR) spectroscopy.
The control of these impurities to acceptable levels is a key aspect of the quality control of this compound. Regulatory guidelines often set strict limits for the presence of impurities in pharmaceutical substances.
Table 2: Potential Impurities in this compound
| Impurity Name | Molecular Formula (Non-deuterated) | Potential Origin |
| Cetirizine Impurity A (Freebase) | C₁₇H₁₉ClN₂ | Synthetic Intermediate pharmaffiliates.com |
| Cetirizine Impurity G | C₁₉H₂₅Cl₃N₂O | By-product pharmaffiliates.com |
| Cetirizine EP Impurity B | C₁₉H₂₁ClN₂O₂ | Degradation/By-product simsonpharma.com |
| Levocetirizine Impurity 1 | C₁₉H₂₁ClN₂O₂ | Related Substance simsonpharma.com |
| Partially Deuterated Isotopologues (D0-D7) | C₂₁HₓDᵧClN₂O₃ | Incomplete Deuteration |
Advanced Analytical Applications of Cetirizine D8 Dihydrochloride As an Internal Standard
Principles and Methodological Development of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound, such as Cetirizine (B192768) D8 dihydrochloride (B599025), to a sample. This "isotope dilution" allows for the accurate determination of the analyte concentration by measuring the ratio of the naturally occurring analyte to the isotopically labeled standard.
Theoretical Foundations of Internal Standard Selection in Quantitative Bioanalysis
The ideal internal standard (IS) in quantitative bioanalysis should mimic the analyte of interest in its chemical and physical behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as Cetirizine D8 dihydrochloride, are considered the most suitable choice because their properties are very similar to the unlabeled analyte. scispace.com
The primary advantages of using a SIL-IS like this compound include:
Similar Extraction Recovery: Due to its structural similarity to cetirizine, this compound exhibits nearly identical recovery during sample preparation techniques like liquid-liquid extraction or solid-phase extraction.
Co-elution with the Analyte: In liquid chromatography, the deuterated internal standard ideally co-elutes with the native analyte. This ensures that both compounds experience the same chromatographic conditions and potential matrix effects at the same time.
Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting matrix components, are a significant challenge in bioanalysis. Since the SIL-IS has the same ionization efficiency as the analyte, any matrix-induced changes will affect both compounds similarly, leading to a consistent analyte-to-IS ratio and more accurate quantification.
Optimization of LC-MS/MS Parameters for Cetirizine and its Deuterated Analog
The development of a robust LC-MS/MS method for the quantification of cetirizine using this compound as an internal standard involves the careful optimization of several parameters to achieve optimal sensitivity, selectivity, and chromatographic resolution.
Liquid Chromatography (LC) Parameters:
A reversed-phase C18 column is commonly employed for the separation of cetirizine. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). nih.govnih.gov Gradient elution may be used to ensure good separation of cetirizine from endogenous plasma components.
Mass Spectrometry (MS/MS) Parameters:
Detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For cetirizine, a common transition is m/z 389.3 → 201.1. fao.org For a deuterated internal standard like cetirizine-d4, the transition is m/z 393.09 → 165.15, 201.10. nih.govspringernature.com The parameters for this compound would be similarly optimized to find a unique and stable transition.
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cetirizine Transition | m/z 389.3 → 201.1 |
| This compound Transition | Optimized for the specific m/z of the deuterated compound |
Matrix Effect Evaluation and Mitigation Strategies in Complex Biological Matrices
The assessment of matrix effects is a critical component of bioanalytical method validation. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. fda.gov
Strategies to evaluate and mitigate matrix effects include:
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Multiple Matrix Lots: Evaluating the matrix effect in biological matrices from at least six different sources ensures the robustness of the method. fda.gov
Sample Preparation Optimization: Employing more rigorous sample cleanup techniques, such as solid-phase extraction, can help to remove interfering matrix components.
Chromatographic Separation: Modifying the LC conditions to separate the analyte from co-eluting matrix components can also reduce matrix effects.
Rigorous Method Validation for Bioanalytical Applications
A bioanalytical method must be thoroughly validated to ensure its reliability for the intended application. nih.gov The validation process for a method using this compound as an internal standard would include the assessment of selectivity, specificity, linearity, calibration range, and sensitivity.
Assessment of Selectivity and Specificity for Deuterated Compounds
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of using this compound, selectivity is assessed by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of either cetirizine or its deuterated internal standard. europa.eu
Specificity demonstrates that the method can unequivocally identify the analyte. For LC-MS/MS methods, specificity is achieved through the unique MRM transitions for both the analyte and the internal standard. The use of a deuterated internal standard further enhances specificity as it is unlikely that any endogenous compound will have the same retention time and mass transitions as this compound.
Establishment of Linearity, Calibration Range, and Sensitivity (LLOQ, ULOQ)
Linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity is typically evaluated by a regression analysis.
The calibration range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). nih.gov
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. globalresearchonline.net For cetirizine in plasma, a method using cetirizine-d8 as an internal standard has demonstrated an LLOQ of 0.05 ng/mL. rmtcnet.com
Upper Limit of Quantification (ULOQ): This is the highest concentration of the analyte in a sample that can be quantitatively determined without dilution, while still maintaining acceptable precision and accuracy. nih.gov
The acceptance criteria for the calibration curve, LLOQ, and ULOQ are defined by regulatory guidelines. europa.euich.org
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (%Bias) | Within ±20% of nominal value |
| Other QC Levels Precision (%CV) | ≤ 15% |
| Other QC Levels Accuracy (%Bias) | Within ±15% of nominal value |
Precision and Accuracy Determinations (Intra-day and Inter-day)
The reliability of a bioanalytical method is fundamentally established through rigorous validation of its precision and accuracy. When this compound is employed as an internal standard (IS) in quantitative assays, these parameters are assessed to ensure the consistency and truthfulness of the measurements over time. Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true or accepted reference value.
These evaluations are typically conducted at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
Intra-day precision and accuracy are determined by analyzing multiple replicates of these QC samples within the same day, under the same experimental conditions. This assesses the method's repeatability.
Inter-day precision and accuracy (also known as intermediate precision) are assessed by analyzing the QC samples on different days. This evaluates the method's reproducibility over a longer period, accounting for variables such as different analysts, equipment, or reagent batches.
For a method to be considered valid, the results must fall within established acceptance criteria, as often defined by regulatory bodies like the FDA. Generally, for QC samples, the precision, expressed as the relative standard deviation (%RSD), should not exceed 15%, and the accuracy should be within ±15% of the nominal concentration. For the LLOQ, the criteria are often relaxed to ±20%.
While specific data for methods exclusively using this compound is proprietary to the laboratories developing the assays, the following table represents typical validation results for the quantification of the parent compound, Cetirizine, which demonstrates the expected performance of a well-validated method utilizing such an internal standard.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.25 | <20% | 80-120% | <20% | 80-120% |
| Low | 5 | <15% | 85-115% | <15% | 85-115% |
| Medium | 50 | <15% | 85-115% | <15% | 85-115% |
| High | 200 | <15% | 85-115% | <15% | 85-115% |
The data in this table is representative of typical acceptance criteria and results found in bioanalytical method validation studies for cetirizine, as described in sources.
Stability Investigations of the Analytical Standard and Processed Samples
The stability of both the analyte and the internal standard is critical for accurate quantification. This compound, as an analytical standard, must remain stable under various storage and handling conditions to ensure the integrity of the quantitative data. Stability is assessed by analyzing replicate QC samples after exposure to specific conditions and comparing the results to those of freshly prepared samples.
Key stability assessments include:
Stock Solution Stability: The stability of the this compound stock solution is evaluated at different temperatures (e.g., room temperature and refrigerated). For instance, a stock standard solution of cetirizine dihydrochloride in water has been shown to be stable for at least one week at 4°C. The deuterated internal standard is expected to have similar stability. Commercially available Cetirizine-d8 (hydrochloride) is reported to have a stability of at least four years when stored at -20°C.
Freeze-Thaw Stability: This test evaluates the stability of the analyte in the biological matrix (e.g., plasma) after undergoing multiple freeze-thaw cycles. This mimics the potential conditions during sample handling and storage.
Short-Term (Bench-Top) Stability: This determines the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample processing time.
Long-Term Stability: Samples are stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration to establish allowable storage times.
Post-Preparative Stability: This assesses the stability of the processed samples, including those waiting for analysis in an autosampler.
Studies on the parent compound, cetirizine dihydrochloride, have shown it to be stable in solid form at room temperature and in basic conditions, but it can be unstable in acidic or oxidative environments. This knowledge informs the proper handling and preparation of samples and standards to prevent degradation.
| Stability Test | Condition | Typical Acceptance Criteria |
|---|---|---|
| Stock Solution (Working) | Room Temp / Refrigerated (4°C) | Deviation < ±10% from nominal |
| Freeze-Thaw (e.g., 3 cycles) | -20°C to Room Temp | Deviation < ±15% from baseline |
| Short-Term (Bench-Top) | Room Temp (e.g., 4-24 hours) | Deviation < ±15% from baseline |
| Long-Term Storage | -20°C or -70°C (e.g., 1-12 months) | Deviation < ±15% from baseline |
| Post-Preparative (Autosampler) | e.g., 4°C for 24-48 hours | Deviation < ±15% from baseline |
Carryover and Dilution Integrity Considerations
Carryover is the appearance of an analyte signal in a blank sample that is analyzed immediately after a high-concentration sample. It is a critical parameter to assess, especially in high-throughput analysis, to prevent the overestimation of the analyte in subsequent samples. The use of a stable isotope-labeled internal standard like this compound does not eliminate the risk of carryover of the analyte itself. The test is performed by injecting a blank sample after the highest concentration standard or sample. The response in the blank should be below a specified level, typically less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Dilution Integrity is a validation parameter that ensures that a sample with a concentration above the upper limit of quantification (ULOQ) can be diluted with a blank matrix and still yield accurate results. This is essential for analyzing clinical or toxicological samples where concentrations can be highly variable. To validate this, high-concentration QC samples are diluted by a predetermined factor (e.g., 10-fold) with a blank matrix and analyzed. The calculated concentration after correcting for the dilution factor must be within the accuracy and precision limits (typically ±15%).
Integration with High-Throughput Bioanalytical Platforms
The physicochemical properties of this compound and the sensitivity of modern mass spectrometers make it highly suitable for use in high-throughput bioanalytical platforms. These platforms are characterized by rapid analysis times, minimal sample preparation, and the capacity to process a large number of samples, often hundreds or thousands per day.
Methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly amenable to high-throughput screening. The use of this compound as an internal standard is crucial in this context for several reasons:
Correction for Matrix Effects: In rapid analyses with short chromatographic run times, co-eluting matrix components can cause ion suppression or enhancement. Since the deuterated standard co-elutes with and has nearly identical ionization properties to the analyte, it effectively compensates for these matrix effects.
Improved Precision: The internal standard corrects for variations in extraction recovery and injection volume, which is vital for maintaining precision in automated, high-speed systems.
A chemiluminescence (CL) method has been developed for the high-throughput analysis of cetirizine hydrochloride that can process up to 180 samples per hour, demonstrating the compound's suitability for such platforms. LC-MS/MS methods using a deuterated internal standard can achieve similar or greater throughput with superior selectivity.
Application in Metabolite Quantification and Profiling (Methodological Aspects)
Cetirizine itself is a primary active metabolite of hydroxyzine. Stable isotope-labeled internal standards like this compound are the gold standard for quantitative bioanalysis, including the quantification of drugs and their metabolites. In metabolomic studies, where the goal is to profile a wide range of endogenous and exogenous metabolites, such standards are indispensable for achieving accurate and reproducible results.
Methodologically, the application of this compound in metabolite quantification involves:
Method Development: An LC-MS/MS method is developed to separate the target analyte (e.g., cetirizine or a related metabolite) from other matrix components. Specific multiple reaction monitoring (MRM) transitions are identified for both the analyte and the internal standard. For example, MRM transitions for cetirizine could be 389.26 → 165.16 and 389.26 → 201.09, while for a deuterated standard like cetirizine-d4, they would be 393.09 → 165.15 and 393.09 → 201.10.
Sample Preparation: A known amount of this compound is spiked into every sample, calibrator, and quality control sample before extraction. This ensures that any variability during the sample preparation process (e.g., protein precipitation, liquid-liquid extraction) affects both the analyte and the internal standard equally.
Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the nominal concentrations of the calibration standards.
This approach allows for the precise quantification of cetirizine in various biological matrices, which is fundamental for pharmacokinetic studies and can be extended to metabolomic profiling to understand the broader metabolic impact of the drug or to identify biomarkers related to treatment response.
Investigation of Isotopic Effects and Their Implications in Biochemical Processes
Kinetic Isotope Effects (KIEs) in Enzymatic Biotransformations
The primary rationale for the development of deuterated compounds like Cetirizine (B192768) D8 dihydrochloride (B599025) is to modulate their metabolic fate through the kinetic isotope effect. For cetirizine, which undergoes limited metabolism, deuteration is strategically applied to sites that are metabolically vulnerable. The substitution of hydrogen with deuterium (B1214612) at the methylene (B1212753) groups of the piperazine (B1678402) ring is designed to reduce the rate of oxidative dealkylation, a potential metabolic pathway for cetirizine. evitachem.com This modification can significantly decrease first-pass metabolism, thereby enhancing the stability and extending the half-life of the molecule in experimental systems. evitachem.com
While the theoretical basis for a reduced rate of metabolism is strong, specific quantitative KIE values (kH/kD) for the enzymatic biotransformation of Cetirizine D8 dihydrochloride by specific cytochrome P450 (CYP) isoenzymes are not extensively detailed in publicly available literature. However, it is known that the parent compound, cetirizine, demonstrates negligible interaction with and no inhibitory effect on major human liver CYP isoenzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), as it is primarily eliminated unchanged via the kidneys. nih.govnih.gov The deuteration is therefore a measure to further stabilize the molecule against the limited oxidative metabolism that does occur.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced by one of its isotopes. This effect originates from the differences in the zero-point vibrational energies of bonds involving different isotopes.
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The C-D bond has a lower zero-point energy than a C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to reach the transition state for C-D bond cleavage, resulting in a slower reaction rate. This effect is typically expressed as the ratio of the rate constants (kH/kD), and for primary KIEs involving C-H bond cleavage, this value is often greater than 1, indicating a "normal" isotope effect.
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the molecule as it moves from the reactant state to the transition state. Secondary KIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1), providing insight into changes in hybridization or steric environment at the labeled position during the reaction.
To experimentally determine the KIE for a deuterated compound like this compound, an in vitro metabolic stability assay using isolated enzyme systems is typically employed. Human liver microsomes (HLM) are a common choice as they contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 family.
The experimental design involves incubating the non-deuterated (cetirizine) and deuterated (Cetirizine-D8) compounds separately with HLM in a controlled environment. The rate of disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver, is calculated from this data. The KIE on intrinsic clearance can then be determined by comparing the CLint values of the two compounds. A lower CLint for the deuterated version would indicate a positive KIE and slower metabolism.
Below is a representative design for such an experiment.
| Parameter | Condition | Rationale |
|---|---|---|
| Test System | Human Liver Microsomes (HLM) or specific recombinant human CYP enzymes | Contains relevant drug-metabolizing enzymes to assess Phase I metabolism. mttlab.eu |
| Substrate Concentration | 1-10 µM (for both Cetirizine and Cetirizine-D8) | Concentration should be below the Michaelis-Menten constant (Km) to ensure first-order kinetics. |
| Microsomal Protein | 0.5 mg/mL | Sufficient enzyme concentration to observe metabolism within a reasonable timeframe. mttlab.eu |
| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) | Essential for the catalytic activity of cytochrome P450 enzymes. mttlab.eu |
| Incubation Time Points | 0, 5, 15, 30, 60 minutes | Allows for the determination of the rate of substrate depletion. |
| Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. |
| Analysis Method | LC-MS/MS | Provides sensitive and specific quantification of the parent compound at each time point. |
| Calculated Parameter | Intrinsic Clearance (CLint) | Calculated from the half-life of the compound; used to compare metabolic rates. |
The strategic deuteration in this compound is intended to selectively impede metabolic cleavage without affecting its interaction with its pharmacological target. The structural modifications are minimal, ensuring that the three-dimensional conformation and electronic properties of the molecule remain virtually unchanged. evitachem.com This preservation of structure means that the deuterated compound retains the same mechanism of action and binding affinity for the peripheral H1 histamine (B1213489) receptor as the non-deuterated parent drug. evitachem.com
Influence of Deuteration on Conformational Dynamics and Molecular Stability
Elucidation of Metabolic Pathways Using Cetirizine D8 Dihydrochloride As a Tracer
Design and Implementation of In Vitro Metabolism Studies with Deuterated Substrates
In vitro metabolism studies are fundamental to understanding how a drug is processed in the body. The use of deuterated substrates like Cetirizine (B192768) D8 dihydrochloride (B599025) significantly enhances the clarity and precision of these studies. The primary advantage lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes compared to a carbon-hydrogen (C-H) bond. This effect can alter the rate of metabolism, providing insights into reaction mechanisms and identifying rate-limiting steps. Deuterated standards are invaluable for achieving precision and accuracy in analytical chemistry, acting as ideal internal standards for quantitative analysis and helping to correct for matrix effects in complex biological samples.
To investigate the metabolism of Cetirizine D8, researchers utilize various subcellular and cellular liver preparations that contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP450) system.
Hepatic Microsomes: These are vesicles of the endoplasmic reticulum, rich in CYP450 enzymes. They are a standard tool for studying Phase I metabolic reactions, such as oxidation. Incubating Cetirizine D8 with hepatic microsomes allows for the focused study of oxidative metabolism and the impact of deuteration on these specific pathways.
Hepatocytes: As whole liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes. They provide a more comprehensive model of liver metabolism, enabling the study of the complete metabolic cascade, including conjugation reactions.
S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. It is useful for screening a wide range of metabolic reactions, offering a broader view of a compound's metabolic fate than microsomes alone.
| Preparation | Primary Enzyme Content | Primary Application for Cetirizine D8 Studies | Key Advantage |
|---|---|---|---|
| Hepatic Microsomes | Phase I enzymes (e.g., CYP450s) | Investigating oxidative metabolism pathways and the kinetic isotope effect. | Isolates Phase I reactions for mechanistic studies. |
| Hepatocytes | Phase I and Phase II enzymes | Studying the complete metabolic pathway, including conjugation. | Provides a physiologically relevant model of liver metabolism. |
| S9 Fraction | Microsomal and cytosolic enzymes | General metabolic screening and identifying a broad range of metabolites. | Offers a comprehensive view of both Phase I and Phase II metabolism. |
Studying the enzyme kinetics of deuterated cetirizine involves carefully controlled incubation conditions. The compound is incubated with one of the liver preparations (microsomes, hepatocytes, or S9 fraction) in a buffered solution containing necessary cofactors, such as NADPH for CYP450-mediated reactions. The temperature is maintained at 37°C to simulate physiological conditions.
The key kinetic parameter investigated is the rate of metabolism. Due to the kinetic isotope effect, the rate of reactions involving the cleavage of a C-D bond is typically slower than for a C-H bond. This can lead to a reduced rate of metabolite formation and a longer half-life for the deuterated compound. By comparing the kinetic profiles (e.g., Vmax and Km) of Cetirizine D8 and unlabeled cetirizine, researchers can quantify the magnitude of the KIE. This information is crucial for determining which metabolic pathways are most affected by deuteration and for identifying the specific steps in the reaction that are rate-limiting.
Metabolite Identification and Structural Elucidation via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an essential analytical technique for identifying and structurally characterizing drug metabolites. When used in conjunction with stable isotope labeling, its power is greatly amplified. The distinct mass shift introduced by the eight deuterium (B1214612) atoms in Cetirizine D8 creates a unique isotopic signature. This allows metabolites of the deuterated drug to be easily distinguished from endogenous compounds and metabolites of the unlabeled drug, even in complex biological matrices.
During mass spectrometry analysis, molecules are ionized and then fragmented into smaller, characteristic pieces. The pattern of these fragments serves as a molecular fingerprint that aids in structural elucidation. When analyzing a sample containing both Cetirizine D8 and its metabolites, the mass spectrometer will detect pairs of peaks for the parent drug and each metabolite—one for the unlabeled version and one for the deuterated version, separated by a specific mass difference.
For example, a common fragmentation of cetirizine involves the cleavage of the molecule to produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 201.1. For Cetirizine D8, the location of the deuterium atoms will determine the mass of the corresponding fragments. If the deuterium atoms are on the fragment, its m/z value will be higher. This "isotope cluster" technique allows researchers to confidently identify drug-related ions in a complex spectrum and deduce the structure of metabolites by observing which parts of the molecule have been modified.
| Compound | Ion Type | Unlabeled m/z | Deuterated (D8) m/z | Mass Shift (Da) |
|---|---|---|---|---|
| Cetirizine | Parent Ion [M+H]⁺ | 389.2 | 397.2 | 8 |
| Cetirizine | Fragment Ion | 201.1 | 201.1 or higher | Variable |
| Metabolite (e.g., Hydroxylation) | Parent Ion [M+H]⁺ | 405.2 | 413.2 | 8 |
| The mass of the deuterated fragment depends on the location of the deuterium labels relative to the fragmentation site. |
Isotope tracing with Cetirizine D8 can be applied in both untargeted and targeted metabolomics workflows to map its metabolic fate.
Untargeted Metabolomics: This approach aims to detect and identify as many metabolites as possible in a sample without preconceived bias. When analyzing samples from an in vitro incubation with Cetirizine D8, specialized software can search the HRMS data for pairs of signals with the specific mass difference corresponding to the deuterium label. This allows for the discovery of novel or unexpected metabolites that might otherwise be missed.
Targeted Metabolomics: In this approach, the analysis focuses on a predefined list of known or expected metabolites. Cetirizine D8 and its deuterated metabolites can be used as internal standards to accurately quantify the levels of their unlabeled counterparts. This is crucial for understanding the quantitative aspects of cetirizine metabolism and how it might be affected by various factors.
Both approaches leverage the unique isotopic signature of Cetirizine D8 to confidently track the transformation of the parent drug through the metabolic network.
Determination of Metabolic Lability of Deuterium Atoms in Cetirizine D8
A critical aspect of using deuterated tracers is ensuring the stability of the deuterium labels. Metabolic lability refers to the potential for deuterium atoms to be lost or exchanged during metabolic processes, which could complicate data interpretation. The strength of the C-D bond makes it generally resistant to enzymatic cleavage, which is the basis of the kinetic isotope effect. However, some enzymatic reactions or chemical exchanges could potentially lead to the loss of a deuterium atom.
The strategic placement of the eight deuterium atoms in Cetirizine D8 is designed to be at sites that are less susceptible to metabolic attack or chemical exchange. The stability of these labels is typically verified experimentally. By analyzing the mass spectra of metabolites, researchers can confirm that the expected number of deuterium atoms is retained. Any loss of deuterium would be evident as a change in the mass difference between the labeled and unlabeled metabolite peaks. Understanding the stability of the deuterium atoms is essential for ensuring that Cetirizine D8 serves as a reliable and accurate tracer for metabolic pathway elucidation.
Comparative Metabolic Profiling Across Pre-clinical Species (e.g., rat, dog, mouse in vitro or ex vivo models)
A comprehensive review of scientific literature reveals a lack of specific studies utilizing Cetirizine D8 dihydrochloride for the comparative metabolic profiling across preclinical species such as rats, dogs, or mice in in vitro or ex vivo models. The primary application of deuterated compounds like Cetirizine D8 in pharmaceutical research is as an internal standard for quantitative bioanalysis using mass spectrometry. This is due to its chemical similarity to the parent drug, allowing for precise measurement, while its distinct mass prevents interference with the analysis of the non-deuterated compound.
The investigation into the metabolic pathways of cetirizine itself shows that it undergoes minimal biotransformation in the body. Research indicates that cetirizine is not extensively metabolized by the cytochrome P450 (CYP) enzyme system in human liver microsomes, which is the primary system for drug metabolism. This low level of metabolism is a key characteristic of the drug, meaning the majority of it is excreted from the body unchanged.
While in vitro systems using liver microsomes or hepatocytes from rats, dogs, and mice are standard tools for predicting drug metabolism in humans and understanding inter-species differences, their application to a compound with very limited metabolism like cetirizine is not extensively documented. The purpose of using a deuterated tracer is to track the transformation of a parent molecule into its metabolites. Given that cetirizine produces very few metabolites, the utility of this compound for elucidating and comparing metabolic pathways is limited, which explains the absence of such specific research in published literature.
Therefore, no detailed research findings or comparative data tables on the metabolic profiles of this compound in rat, dog, and mouse models can be provided, as such studies have not been published.
Advanced Spectroscopic and Chromatographic Characterization of Cetirizine D8 Dihydrochloride
Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, ²H NMR) for Structural Confirmation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For isotopically labeled compounds like Cetirizine (B192768) D8 dihydrochloride (B599025), a combination of ¹H, ¹³C, and ²H NMR provides unambiguous confirmation of the molecular structure and the specific sites of deuteration.
In the ¹H NMR spectrum of Cetirizine D8 dihydrochloride, the most notable feature is the absence of signals corresponding to the eight protons of the piperazine (B1678402) ring, which are present in the unlabeled compound. The remaining signals, corresponding to the aromatic protons, the methine proton, and the ethoxyacetic acid side chain, remain. Studies of unlabeled cetirizine hydrochloride have shown that the piperazine and associated group signals can appear as broad peaks or multiple signals at room temperature in solvents like DMSO-d6. researchgate.net
The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms directly bonded to deuterium (B1214612) atoms exhibit characteristic changes. Due to spin-spin coupling between carbon-13 and deuterium (a spin-1 nucleus), these carbon signals appear as multiplets (typically triplets) and are often shifted slightly upfield compared to their protonated counterparts. The signals for the non-deuterated parts of the molecule remain consistent with the spectrum of standard cetirizine.
²H NMR (Deuterium NMR) spectroscopy offers direct evidence of deuteration. A ²H NMR experiment on this compound would show signals exclusively in the region corresponding to the chemical shifts of the piperazine ring protons, confirming the successful and specific incorporation of the deuterium labels.
Table 1: Comparative NMR Data for Cetirizine and Expected Data for Cetirizine D8 Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Data for Cetirizine D8 is inferred based on established principles of isotopic substitution.
| Technique | Observed/Expected Feature in Cetirizine | Expected Feature in this compound | Interpretation |
|---|---|---|---|
| ¹H NMR | Signals present for piperazine ring protons. sci-hub.se | Signals for piperazine ring protons are absent. | Confirms the replacement of H atoms with D atoms on the piperazine ring. |
| ¹³C NMR | Singlet signals for piperazine ring carbons. sci-hub.se | Triplet signals for piperazine ring carbons due to C-D coupling; slight upfield shift. | Confirms the location of deuterium atoms on the piperazine carbons. |
| ²H NMR | No signals. | Signals present corresponding to the chemical environment of the piperazine moiety. | Directly detects the presence and location of the deuterium labels. |
High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Precise Mass and Isotopic Signature
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass and elemental composition of a molecule, providing definitive confirmation of isotopic labeling. For this compound, HRMS verifies the incorporation of eight deuterium atoms by showing a corresponding mass increase compared to the unlabeled compound.
The molecular formula of the deuterated free base is C₂₁H₁₇D₈ClN₂O₃. caymanchem.com HRMS analysis would confirm its exact monoisotopic mass, which is calculated to be 468.158940 Da. nih.gov This is approximately 8.05 Da higher than the monoisotopic mass of unlabeled cetirizine, consistent with the replacement of eight ¹H atoms with eight ²H atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern. In methods developed for quantifying cetirizine using deuterated standards, the fragmentation of the parent ion is monitored. nih.gov For Cetirizine D8, the fragment ions containing the piperazine ring would also show a mass shift, further confirming the location of the labels.
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. byu.edu This technique provides a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area and is a characteristic physicochemical property. mdpi.com When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, helping to differentiate isomers and isobaric compounds. mdpi.com A study measuring the CCS of various drugs reported a value of 199.54 Ų for the [M+H]⁺ ion of standard cetirizine in nitrogen drift gas. researchgate.netnih.gov As deuterium substitution has a negligible effect on molecular size and shape, the CCS value for Cetirizine D8 is expected to be virtually identical to that of its non-deuterated counterpart.
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula (Free Base) | Monoisotopic Mass (Da) | Purity/Deuterium Incorporation |
|---|---|---|---|
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.1554 | N/A |
| Cetirizine D8 | C₂₁H₁₇D₈ClN₂O₃ | 468.158940 nih.gov | ≥99% deuterated forms (d₁-d₈) caymanchem.com |
Advanced Chromatographic Techniques for Separation and Characterization of Isotopic Variants
High-Performance Liquid Chromatography (HPLC) is the primary technique used to assess the purity of this compound and to separate it from non-deuterated cetirizine and other impurities. Due to the very similar physicochemical properties of isotopologues, their complete chromatographic separation is challenging but achievable with optimized methods.
Reverse-phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are commonly employed. lcms.czresearchgate.net RP-HPLC methods typically utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724). sci-hub.senih.gov The use of Cetirizine D8 as an internal standard in numerous validated bioanalytical methods demonstrates that while it co-elutes or elutes very closely with unlabeled cetirizine, the chromatographic system is capable of providing clean, sharp peaks suitable for quantification by a mass spectrometer detector. caymanchem.comcaymanchem.com The slight difference in polarity caused by deuterium substitution can sometimes lead to a small shift in retention time, allowing for characterization.
Table 3: Example HPLC Conditions for Cetirizine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse Phase C18 | sci-hub.senih.gov |
| Mobile Phase | Acetonitrile / Aqueous Buffer (e.g., 10mM Ammonium Acetate (B1210297) or Phosphate Buffer) | nih.gov |
| Detection | UV (230 nm) or Mass Spectrometry (MS) | nih.govnih.gov |
| Flow Rate | Typically 0.5 - 1.0 mL/min | nih.govsielc.com |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Deuterium Effects
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within a molecule. The substitution of hydrogen with deuterium results in a predictable shift in vibrational frequencies, offering another method for confirming the isotopic labeling of Cetirizine D8.
In the IR spectrum , the most significant effect of deuteration is the shift of C-H stretching and bending vibrations to lower wavenumbers. C-H stretching absorptions for the piperazine ring methylene (B1212753) groups in standard cetirizine would typically appear in the 2850-3000 cm⁻¹ region. msu.edu Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations in Cetirizine D8 are expected to appear at a lower frequency, approximately in the 2100-2200 cm⁻¹ range. msu.edu The disappearance of the C-H bands and the appearance of new C-D bands provide clear evidence of deuteration.
Raman spectroscopy offers complementary information. Studies on standard cetirizine have identified characteristic Raman peaks, with moderate to strong activity between 350 cm⁻¹ and 650 cm⁻¹, and other distinct peaks attributed to the aromatic rings (e.g., ~1237 cm⁻¹). pace.edunih.gov In the spectrum of Cetirizine D8, the vibrations involving the piperazine ring will be shifted. The analysis of these isotopic shifts can provide insights into the vibrational modes and conformational effects of deuteration on the molecule's structure.
Table 4: Key Vibrational Band Comparison Frequencies for C-D bonds are estimated based on the isotopic mass effect.
| Vibrational Mode | Typical Frequency (C-H) | Expected Frequency (C-D) | Spectroscopic Method |
|---|---|---|---|
| Stretching (ν) | ~2850-3000 cm⁻¹ | ~2100-2200 cm⁻¹ msu.edu | IR & Raman |
| Bending (δ) | ~1350-1480 cm⁻¹ | ~950-1100 cm⁻¹ | IR & Raman |
Quality Assurance, Regulatory Compliance, and Stewardship of Isotopic Reference Materials
Good Manufacturing Practices (GMP) and Quality Control (QC) for Isotopic Standards
Good Manufacturing Practices (GMP) for isotopic standards like Cetirizine (B192768) D8 dihydrochloride (B599025) are critical to ensure they are consistently produced and controlled to meet the quality standards appropriate for their intended use. openmedscience.com While GMP guidelines for radiopharmaceuticals are well-established, the principles are adapted for stable isotope-labeled compounds used as internal standards in regulated bioanalysis. openmedscience.comnihs.go.jp The primary goal is to minimize the risk of contamination and ensure the identity, strength, quality, and purity of the standard. openmedscience.com
Key aspects of GMP and QC for Cetirizine D8 dihydrochloride include:
Facility Design and Environmental Control : Manufacturing facilities must be designed to prevent cross-contamination. openmedscience.com For non-radioactive isotopic standards, this involves controlled environments to avoid contamination with the unlabeled analyte or other impurities. leading-minds-network.com
Process Validation and Quality Control : Standardized and validated manufacturing processes are essential to ensure consistency between batches. leading-minds-network.com This includes rigorous in-process controls and final product testing.
Quality Control (QC) Testing : A comprehensive QC program is implemented to verify the quality of each batch of this compound. This involves a battery of tests to confirm its identity, purity, and isotopic enrichment.
| QC Parameter | Test Method | Acceptance Criteria | Rationale |
| Chemical Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to the known spectral data of this compound. | Confirms the correct molecular structure. |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) | Typically ≥98%. caymanchem.com | Ensures that the standard is free from impurities that could interfere with the analysis. |
| Isotopic Purity | Mass Spectrometry (MS) | ≥99% deuterated forms (d1-d8); ≤1% d0. caymanchem.com | Verifies the degree of deuterium (B1214612) incorporation and minimizes the presence of the unlabeled analyte which could affect accuracy. |
| Isotopic Distribution | Mass Spectrometry (MS) | Consistent isotopic pattern. | Confirms the location and number of deuterium atoms on the molecule. |
Certification and Traceability of Isotopic Reference Materials
The certification and traceability of isotopic reference materials are fundamental to establishing confidence in analytical measurements. For this compound, this means ensuring that its assigned purity and isotopic enrichment values are accurate and linked to recognized standards.
Certification : A Certificate of Analysis (CoA) is a crucial document that accompanies the isotopic standard. tandfonline.com It provides essential information, including the batch number, storage conditions, expiration date, and certified values for chemical and isotopic purity. tandfonline.com The certified values are established through rigorous testing using validated analytical methods.
Traceability : Metrological traceability ensures that the measurement results can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. princeton.edu For isotopic standards, traceability is often established by calibration against primary reference materials from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST) or the Institute for Reference Materials and Measurements (IRMM). nist.govlgcstandards.com The value of the isotopic reference material is traceable to the International System of Units (SI). lgcstandards.comeuropa.eu
| Element of Traceability | Description | Importance for this compound |
| Unbroken Chain of Calibrations | The calibration of analytical instruments and methods used to certify the standard can be traced back to higher-level standards. princeton.edu | Ensures that the assigned purity and isotopic enrichment values are accurate and comparable across different laboratories and studies. |
| Measurement Uncertainty | Each step in the traceability chain has an associated uncertainty, which is documented and contributes to the overall uncertainty of the certified value. nerc.ac.uk | Provides a quantitative indication of the quality of the measurement and is essential for evaluating the reliability of the analytical results. |
| Documentation | All procedures, calibrations, and measurements are thoroughly documented to allow for independent verification. | Provides a transparent and auditable trail for regulatory review and scientific scrutiny. |
| Competence | The laboratories performing the calibrations and certifications must demonstrate their technical competence, often through accreditation to standards like ISO/IEC 17025. imeko.org | Ensures that the certification is performed by a qualified and reliable source. |
Compliance with Regulatory Guidelines for Bioanalytical Method Validation (e.g., FDA, EMA guidelines for using labeled internal standards)
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation that include specific requirements for the use of stable isotope-labeled internal standards like this compound. europa.eunalam.ca
The primary purpose of using a stable isotope-labeled internal standard is to account for the variability in the analytical process, such as sample extraction, and instrumental response. europa.eu
Key Regulatory Expectations:
Internal Standard Selection : The internal standard should be a stable isotope-labeled version of the analyte. europa.eu this compound is a suitable internal standard for the quantification of cetirizine. caymanchem.com
Purity and Identity : The isotopic purity of the labeled standard is critical. The presence of unlabeled analyte in the internal standard should be assessed and should not affect the accuracy of the measurements. europa.eu
Internal Standard Response : The response of the internal standard should be monitored to ensure it is consistent across the analytical run. Any significant variability may indicate a problem with the assay.
Matrix Effects : The potential for the biological matrix to affect the ionization of the analyte and internal standard must be evaluated. The use of a stable isotope-labeled internal standard helps to compensate for matrix effects. europa.eu
Stability : The stability of the internal standard in stock solutions and in the biological matrix under the conditions of the experiment must be demonstrated. europa.eu However, for stable-isotope labeled internal standards, it may not be necessary to conduct separate stability studies if it can be shown that no isotope exchange reactions occur under the same conditions as the analyte stability was demonstrated. tandfonline.com
| Regulatory Guideline | Requirement for Labeled Internal Standards | Relevance to this compound |
| FDA Bioanalytical Method Validation Guidance for Industry | Recommends the use of a stable isotope-labeled analyte as an internal standard for mass spectrometric assays. nalam.ca | This compound is an appropriate choice as it is structurally identical to the analyte, differing only in isotopic composition. |
| EMA Guideline on Bioanalytical Method Validation | States that a stable isotope-labeled internal standard is the preferred choice for quantitative mass spectrometry. europa.eu | The use of this compound aligns with this recommendation to improve the precision and accuracy of the bioanalytical method. |
| ICH M10 Bioanalytical Method Validation | Emphasizes that the labeled standard must be of high isotopic purity and that no isotope exchange reaction should occur. europa.eu | The high isotopic purity of this compound (typically ≥99% deuterated forms) meets this requirement. caymanchem.com |
Challenges and Best Practices in Handling and Storage of Deuterated Compounds
The proper handling and storage of deuterated compounds like this compound are essential to maintain their chemical and isotopic integrity.
Challenges:
Hygroscopicity : Many deuterated compounds are hygroscopic and can absorb moisture from the atmosphere. sigmaaldrich.com This can lead to the exchange of deuterium atoms with protons from water, compromising the isotopic purity of the standard.
Isotopic Exchange : Under certain conditions (e.g., presence of acid or base catalysts, elevated temperatures), deuterium atoms at labile positions can exchange with hydrogen atoms from the solvent or other sources.
Photostability : Exposure to light can cause degradation of some organic compounds.
Cost : Deuterated compounds are generally more expensive than their unlabeled counterparts, making proper handling and storage crucial to avoid waste. simsonpharma.com
Best Practices:
Storage Conditions : this compound should be stored at the recommended temperature, typically -20°C, in a tightly sealed container to protect it from moisture and light. caymanchem.comnih.gov
Handling Environment : Whenever possible, handle the solid compound in a dry, inert atmosphere, such as a glove box, to minimize exposure to atmospheric moisture. sigmaaldrich.com
Solvent Selection : When preparing stock solutions, use high-purity, anhydrous solvents.
Glassware Preparation : All glassware should be thoroughly dried before use to remove any residual moisture. sigmaaldrich.com
Documentation : Maintain detailed records of the handling and storage conditions of the isotopic standard.
| Challenge | Best Practice | Rationale |
| Moisture Absorption | Store in a desiccator or a controlled low-humidity environment. Use tightly sealed containers. sigmaaldrich.comfishersci.com | Prevents the ingress of atmospheric water, which can lead to isotopic exchange and degradation. |
| Isotopic Exchange | Avoid exposure to acidic or basic conditions unless part of a validated procedure. Prepare solutions fresh when possible. | Minimizes the risk of deuterium-hydrogen exchange, which would alter the isotopic purity of the standard. |
| Light Sensitivity | Store in amber vials or protect from light. nih.gov | Prevents photodegradation of the compound. |
| Accurate Dispensing | Allow the container to equilibrate to room temperature before opening to prevent condensation. Use calibrated weighing equipment. | Ensures accurate preparation of stock and working solutions. |
Emerging Research Directions and Methodological Innovations Utilizing Deuterated Cetirizine
Application in Proteomic and Metabolomic Workflows for Systems Biology Research
The use of stable isotope-labeled compounds is a cornerstone of systems biology research, enabling the quantitative analysis of proteins (proteomics) and metabolites (metabolomics) within a biological system. nih.govmdpi.com While direct studies detailing the specific use of Cetirizine (B192768) D8 dihydrochloride (B599025) in large-scale proteomic and metabolomic workflows are still emerging, its utility can be extrapolated from established methodologies. In these workflows, deuterated compounds like Cetirizine D8 serve as ideal internal standards for mass spectrometry-based analyses, providing a reference for the accurate quantification of the unlabeled drug and its metabolites. medchemexpress.com
Metabolomics, in particular, benefits from the use of deuterated standards to track the metabolic fate of a drug. libretexts.org By introducing a known amount of Cetirizine D8, researchers can precisely measure the levels of endogenous cetirizine and its biotransformation products, offering a clearer picture of its metabolic pathways. nih.gov This is crucial for understanding the drug's mechanism of action and potential off-target effects at a systemic level. nih.gov The integration of data from these "omics" technologies provides a holistic view of the cellular response to cetirizine, a key goal of systems biology. mdpi.com
Table 1: Potential Applications of Cetirizine D8 in 'Omics' Research
| Research Area | Application of Cetirizine D8 | Potential Insights |
| Proteomics | Internal standard for quantifying protein expression changes upon cetirizine treatment. | Identification of proteins and pathways modulated by cetirizine, revealing its broader biological impact. |
| Metabolomics | Tracer to delineate the metabolic fate of cetirizine. | Elucidation of novel metabolic pathways and identification of previously unknown metabolites of cetirizine. |
| Systems Biology | Integration of proteomic and metabolomic data. | A comprehensive understanding of the drug's mechanism of action and its effects on the overall biological system. |
Integration with Computational Chemistry and Molecular Modeling for Predictive Metabolism
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering insights into drug-receptor interactions and predicting metabolic pathways. nih.govnih.gov The use of deuterated compounds like Cetirizine D8 can significantly enhance the accuracy of these predictive models. arizona.edu By providing empirical data on the kinetic isotope effect, where the presence of deuterium (B1214612) can slow down metabolic reactions, researchers can refine their computational models to better predict the sites of metabolism on a drug molecule. nih.gov
Molecular modeling studies of cetirizine have focused on its interaction with the histamine (B1213489) H1 receptor and human serum albumin. consensus.app Integrating data from studies with Cetirizine D8 can help to validate and improve these models. For instance, if a specific metabolic pathway is significantly slowed by deuteration, it confirms that the corresponding site on the molecule is a primary target for metabolic enzymes. This information can then be fed back into the computational models to improve their predictive power for other drug candidates. unimi.itresearchgate.net
Table 2: Synergy between Deuterated Cetirizine and Computational Methods
| Computational Method | Role of Cetirizine D8 | Outcome |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides experimental data on reaction kinetics. | Refinement of models to more accurately predict sites of metabolism. |
| Molecular Docking | Helps to validate predicted binding modes. | Improved understanding of drug-receptor interactions and enzyme-substrate binding. |
| Molecular Dynamics (MD) Simulations | Offers insights into the dynamic behavior of the drug and its metabolites. | A more realistic representation of the biological system and more accurate predictions of drug behavior. |
Potential for Novel Diagnostic Applications (e.g., tracer studies in in vitro diagnostics development)
The use of stable isotope tracers is a powerful technique in diagnostic research, allowing for the safe and non-invasive tracking of molecules in biological systems. nih.gov Deuterated compounds, including Cetirizine D8, are particularly well-suited for this purpose due to their non-radioactive nature. In the context of in vitro diagnostics, Cetirizine D8 can be used as a tracer to study drug transport and metabolism in cell-based assays.
For example, by using Cetirizine D8, researchers can investigate the activity of drug-metabolizing enzymes in liver cell cultures or study the transport of the drug across cellular membranes. This information is valuable for developing new diagnostic tests to predict how an individual might respond to a particular drug, paving the way for personalized medicine. The ability to accurately quantify the deuterated compound and its metabolites makes it a valuable tool in the development of robust and reliable in vitro diagnostic assays.
Advancements in Automated Synthesis and Purification of Deuterated Compounds
The increasing demand for deuterated compounds in various research fields has driven advancements in their synthesis and purification. congruencemarketinsights.com Automated synthesis platforms are now being developed to produce these compounds more efficiently and with higher purity. nih.gov These automated systems can perform multi-step reactions with precise control over reaction conditions, leading to higher yields and reduced waste.
Recent developments in flow chemistry, for instance, have shown great promise for the synthesis of deuterated compounds. nih.govcolab.ws This technique allows for the continuous production of the desired compound, with improved safety and scalability compared to traditional batch methods. Similarly, advancements in purification techniques, such as automated high-performance liquid chromatography (HPLC), have made it possible to isolate deuterated compounds with very high isotopic purity. researchgate.net These technological advancements are making deuterated compounds like Cetirizine D8 more accessible to the wider scientific community. mdpi.comepj-conferences.org
Exploration of Deuterated Analogs in Environmental Fate and Transport Studies (e.g., as stable tracers in environmental matrices)
Understanding the environmental fate and transport of pharmaceuticals is a critical area of research. Deuterated analogs of drugs, such as Cetirizine D8, can serve as valuable tools in these studies. nih.gov By using a deuterated compound as a stable tracer, researchers can track the movement of the drug through various environmental compartments, such as soil and water. nih.govhutton.ac.uk
The use of stable isotope tracers offers several advantages over traditional methods, including higher sensitivity and the ability to distinguish the tracer from the background levels of the non-deuterated compound. researchgate.netmdpi.com This allows for more accurate and reliable measurements of environmental concentrations and degradation rates. battelle.org For example, by spiking a water sample with a known amount of Cetirizine D8, scientists can study its degradation under different environmental conditions, providing valuable data for environmental risk assessments. mdpi.com
Q & A
Q. What analytical methods are recommended for quantifying Cetirizine D8 dihydrochloride in experimental formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and UV spectrophotometry are validated methods. For HPLC, a C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 230 nm detection achieves baseline separation of Cetirizine D8 from impurities . UV spectrophotometry at 231 nm in 0.1 N HCl provides linear calibration (6.0–24.0 µg/mL) with high precision (RSD <2%) . Method selection depends on matrix complexity and sensitivity requirements.
Q. How does deuterium labeling in this compound influence pharmacokinetic studies?
Deuterium labeling (D8) replaces eight hydrogen atoms with deuterium, reducing metabolic degradation via the kinetic isotope effect. This prolongs the drug’s half-life, enabling precise tracking of absorption and distribution in in vivo models. Researchers must validate isotopic purity (>98%) using mass spectrometry to avoid interference from non-deuterated analogs .
Q. What are the solubility and stability considerations for this compound in experimental buffers?
The compound is freely soluble in water (>100 mg/mL) but insoluble in organic solvents like acetone. For long-term stability, store lyophilized powder at 4°C in light-protected vials. Aqueous solutions degrade within 72 hours at room temperature; use fresh preparations or freeze aliquots at -20°C .
Advanced Research Questions
Q. How can X-ray diffraction and computational modeling resolve structural ambiguities in this compound?
this compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 13.6663 Å, b = 7.0978 Å, c = 23.8311 Å, and β = 102.488°. Hydrogen bonding and π-interactions dominate molecular packing. Density Functional Theory (DFT) optimizes bond distances and angles, validated against Hirshfeld surface analysis. Researchers should compare experimental XRD data with Cambridge Structural Database (CSD) entries to confirm phase purity .
Q. What experimental strategies differentiate the pharmacological activity of (R)-Cetirizine D8 dihydrochloride from its enantiomers?
The (R)-isomer is the pharmacologically active form, showing 30-fold higher H1 receptor binding affinity than (S)-isomers. Use chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/ethanol mobile phase to isolate enantiomers. In vitro assays (e.g., histamine-induced guinea pig ileum contraction) quantify inverse agonist activity, while deuterium labeling minimizes racemization during storage .
Q. How do deuterium isotope effects alter this compound’s interaction with metabolic enzymes?
Cytochrome P450 (CYP3A4/2D6) metabolism is slowed due to stronger C-D bonds, reducing first-pass clearance. To study this, incubate deuterated and non-deuterated analogs with human liver microsomes and quantify metabolites via LC-MS/MS. Control experiments must account for residual non-deuterated impurities (<2%) .
Q. What are the implications of nomenclature discrepancies (e.g., “dihydrochloride” vs. “hydrochloride”) in regulatory documentation?
“Cetirizine dihydrochloride” and “cetirizine hydrochloride” are synonymous, both denoting two HCl moieties per molecule (C₂₁H₂₅ClN₂O₃·2HCl). Confirm identity via molecular formula analysis and infrared spectroscopy (IR) against certified reference standards. Regulatory submissions should include structural diagrams to avoid ambiguity .
Methodological Notes
- Quality Control : Always validate deuterium enrichment (>98%) using NMR (²H signal integration) or high-resolution mass spectrometry (HRMS) .
- Crystallization : Optimize crystal growth via solvent evaporation in 0.1 M HCl to avoid hydrate formation .
- Bioactivity Assays : Use histamine H1 receptor-transfected HEK293 cells for IC₅₀ determination, with levocetirizine as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
